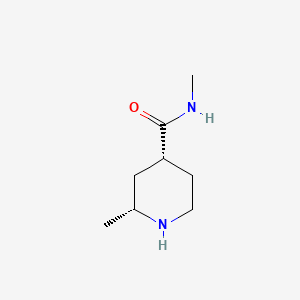

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is a chiral compound belonging to the class of piperidines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the use of L-tartaric acid to split the anti-form of 4-methyl-2-ethyl nipecotate, yielding the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. The use of catalysts, such as phosphomolybdic acid, can enhance the activity of oxidizing agents like hydrogen peroxide, reducing the amount of oxidizing agent required and increasing the reaction yield .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like phosphomolybdic acid.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticoagulant Properties

One notable application of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide is its role as an intermediate in the synthesis of anticoagulant medications. For instance, it is a precursor in the synthesis of Argatroban, a direct thrombin inhibitor used to prevent thrombosis and manage conditions such as heparin-induced thrombocytopenia . This compound's structural features contribute to its efficacy in inhibiting platelet aggregation and thrombus formation.

Neuroprotective Effects

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit neuroprotective effects. Research has focused on their potential to inhibit enzymes related to neurodegenerative disorders, such as cholinesterase and monoamine oxidase B . These compounds may offer therapeutic benefits in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration.

Synthesis and Chemical Reactions

Synthesis of Piperidine Derivatives

The compound serves as a versatile building block for synthesizing various piperidine derivatives. It can undergo reactions such as acylation and alkylation to yield compounds with diverse biological activities . The ability to modify the piperidine ring allows researchers to explore structure-activity relationships (SAR) that are crucial for optimizing pharmacological properties.

Case Study: Inhibitors of RORγt

A study highlighted the synthesis of this compound derivatives that act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases . The synthesized compounds demonstrated potent binding affinity and were evaluated for their in vitro activity using TR-FRET assays. The results indicated IC50 values in the nanomolar range, showcasing the compound's potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, the (-)-2R,4S-isomer of the compound acts as a potent and selective NMDA antagonist, blocking NMDA-induced convulsions and neuronal degeneration. This suggests that the compound interacts with NMDA receptors, inhibiting their activity and preventing excitotoxicity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,4S)-N,2-dimethylpiperidine-4-carboxamide: An enantiomer with different stereochemistry.

(2S,4R)-N,2-dimethylpiperidine-4-carboxamide: Another enantiomer with distinct stereochemical properties.

(2S,4S)-N,2-dimethylpiperidine-4-carboxamide: The fourth stereoisomer in this series.

Uniqueness

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as an NMDA antagonist highlight its versatility and importance in various scientific fields.

Actividad Biológica

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound's specific stereochemistry and functional groups contribute to its interactions with various biological targets, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O. Its structure features a piperidine ring with two methyl groups at the nitrogen atom (N) and a carboxamide group at the 4-position. The chirality at the 2 and 4 positions is critical for its biological activity, influencing how it interacts with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. It has been studied for its potential roles as an enzyme inhibitor and modulator in various biochemical pathways. The compound's ability to influence enzyme activity suggests applications in treating diseases where these enzymes play critical roles.

The mechanism of action of this compound typically involves binding to specific enzymes or receptors. This interaction can lead to modulation of their activity, impacting various cellular processes. Understanding these mechanisms is crucial for elucidating the compound's pharmacological profile.

Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Modulation : It has been shown to act as a ligand in enzyme-substrate interaction studies, influencing the activity of specific enzymes involved in metabolic pathways.

- Therapeutic Potential : Investigations into its therapeutic effects suggest that it may have applications in drug development, particularly for conditions involving enzyme dysregulation .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against resistant strains of viruses such as HIV, indicating potential for further exploration in antiviral therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R,4R)-4-Methyl-2-pipecolic acid | Methyl group at the 4-position | Potentially different biological activity |

| (2R,4R)-4-Hydroxy-2-methylpyrrolidine | Hydroxy group at the 4-position | Different reactivity due to hydroxyl presence |

| (2R,4R)-4-Methyl-2-piperidinecarboxylate | Methyl substitution at the 4-position | Variation in carboxylate functionality |

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies

- Cancer Therapy : Research has indicated that piperidine derivatives can exhibit anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines .

- Alzheimer's Disease : Studies have highlighted the potential for piperidine derivatives to inhibit cholinesterase enzymes involved in Alzheimer's disease pathology. The unique structural features of this compound may enhance its efficacy as a dual inhibitor .

- Antiviral Applications : The compound's structural similarities with other antiviral agents suggest potential effectiveness against drug-resistant viral strains. Further research is required to establish its efficacy and mechanism of action in this context .

Propiedades

IUPAC Name |

(2R,4R)-N,2-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-5-7(3-4-10-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBFEKHGBOVRW-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.